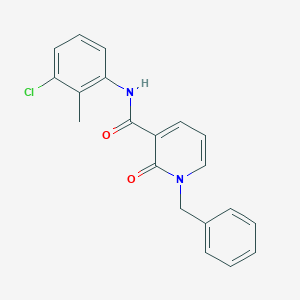

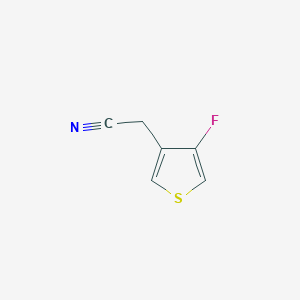

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

科学的研究の応用

Anticancer Activity

Compounds with sulfur-containing heterocyclic analogs, similar to the structure , have been shown to induce apoptosis and arrest cancer cell growth. Specifically, studies on hydroxyl-containing benzo[b]thiophene analogs have demonstrated selectivity towards laryngeal cancer cells, highlighting the potential of such compounds in cancer chemotherapy. These compounds increase antioxidant enzyme activity and reduce reactive oxygen species (ROS) production, correlating with antiproliferative effects in cancer cells. Additionally, they can enhance the bioavailability of drugs in combination therapies by interacting with proteins such as CYP1A2 (Haridevamuthu et al., 2023).

Synthetic Applications in Organic Chemistry

Photoinduced oxidative annulation processes involving furan and thiophene derivatives offer a route to highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, indicating a green chemistry approach to synthesizing complex molecules with potential biological activities (Jin Zhang et al., 2017).

Inhibition of Enzymatic Activity

Analogs of furan-amidines, which share structural motifs with the compound , have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. Despite lower activity compared to lead compounds, these studies provide a foundation for designing more effective inhibitors, showcasing the utility of such structures in medicinal chemistry (Alnabulsi et al., 2018).

Electrochromic and Conductive Polymers

Bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, related to the compound's thiophene aspect, have been synthesized and characterized for their electrochromic and conductive properties. These materials are promising for applications in smart windows, displays, and other electronic devices due to their low redox switching potentials and stability in the conducting state (Sotzing et al., 1996).

Anti-inflammatory Applications

Substituted 1,3,4 oxadiazoles, which can be synthesized from structural analogs of the compound, exhibit significant anti-inflammatory activity. This indicates the potential of such compounds in developing new anti-inflammatory agents, highlighting the compound's relevance in pharmaceutical research (Virmani & Hussain, 2014).

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c19-10(12-2-1-11(23-12)9-4-6-24-8-9)7-16-14(20)15(21)17-13-3-5-22-18-13/h1-6,8,10,19H,7H2,(H,16,20)(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSKFJVKAUNHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2766977.png)

![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2766985.png)

![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)